![molecular formula C19H16BrN3O B2404630 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide CAS No. 2034209-02-2](/img/structure/B2404630.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a type of acetylcholinesterase inhibitor that has been shown to have significant effects on the central nervous system. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide involves the reaction of 2-(4-bromophenyl)acetic acid with N-([2,3'-bipyridin]-5-ylmethyl)amine in the presence of a coupling agent to form the desired product.
Starting Materials
2-(4-bromophenyl)acetic acid, N-([2,3'-bipyridin]-5-ylmethyl)amine, Coupling agent (e.g. EDC, HATU, DIC)
Reaction
Step 1: Dissolve 2-(4-bromophenyl)acetic acid (1.0 equiv) and N-([2,3'-bipyridin]-5-ylmethyl)amine (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) under nitrogen atmosphere., Step 2: Add the coupling agent (1.2 equiv) to the reaction mixture and stir at room temperature for 2-4 hours., Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane)., Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide as a white solid.
Mecanismo De Acción
The mechanism of action of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the brain, which is an important neurotransmitter involved in cognitive function. By inhibiting this enzyme, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Efectos Bioquímicos Y Fisiológicos
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide has been shown to have significant biochemical and physiological effects on the central nervous system. This compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients. Additionally, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide has been shown to have neuroprotective effects, which can help to prevent the degeneration of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in the brain. However, one of the limitations of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide. One area of research could focus on developing new derivatives of this compound that have improved pharmacological properties. Another area of research could focus on studying the neuroprotective effects of this compound in more detail. Additionally, research could be conducted to explore the potential applications of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide in the treatment of other neurological disorders.
Aplicaciones Científicas De Investigación
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide has been extensively studied for its potential applications in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-17-6-3-14(4-7-17)10-19(24)23-12-15-5-8-18(22-11-15)16-2-1-9-21-13-16/h1-9,11,13H,10,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCRVJCJFSTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



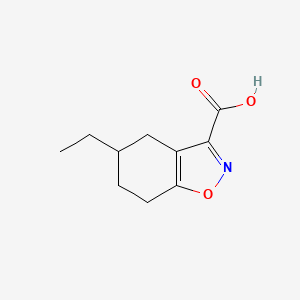
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2404552.png)
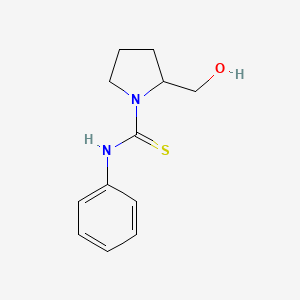
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)
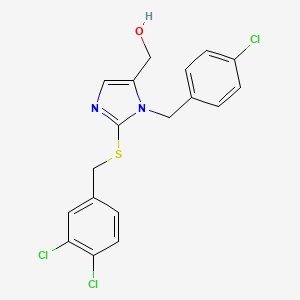
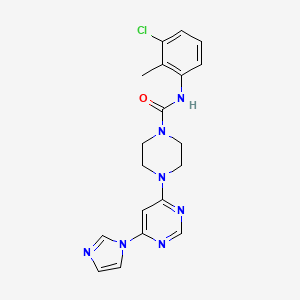
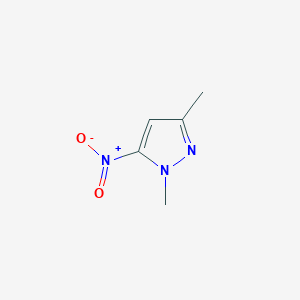
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)
![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)